molecular formula C7H11NO B080425 N-(furan-2-ylmethyl)ethanamine CAS No. 14496-33-4

N-(furan-2-ylmethyl)ethanamine

Cat. No.: B080425
CAS No.: 14496-33-4
M. Wt: 125.17 g/mol
InChI Key: CBVNYJPAGHUWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

N-(furan-2-ylmethyl)ethanamine can be synthesized through various methods. A common synthetic route involves the reaction of furan with ethylamine under high-temperature conditions . The reaction typically proceeds as follows:

    Reaction of Furan with Ethylamine: Furan is reacted with ethylamine at elevated temperatures to produce this compound.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

N-(furan-2-ylmethyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include furan derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced furan derivatives.

    Substitution: this compound can undergo substitution reactions with halogens or other electrophiles, resulting in the formation of substituted furan derivatives.

Comparison with Similar Compounds

N-(furan-2-ylmethyl)ethanamine can be compared with other similar compounds, such as:

    N-(furan-2-ylmethyl)methanamine: This compound has a similar structure but lacks the ethyl group, which may result in different chemical and biological properties.

    N-(furan-2-ylmethyl)propanamine: This compound has a propyl group instead of an ethyl group, which can affect its reactivity and applications.

    N-(furan-2-ylmethyl)butanamine: The presence of a butyl group in this compound can lead to variations in its physical and chemical properties compared to this compound.

This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity .

Biological Activity

N-(furan-2-ylmethyl)ethanamine is a chemical compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7_7H11_{11}NO, consisting of a furan ring attached to an ethanamine chain. This unique structure contributes to its biological activity, particularly in pharmacological applications.

Research indicates that this compound exhibits several key biochemical properties:

  • Monoamine Oxidase Inhibition : It has been shown to influence monoamine content by inhibiting monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism.
  • Cortical Effects : The compound increases levels of noradrenaline in the cortex, suggesting potential implications for mood regulation and cognitive function.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and inhibiting enzymatic activity.
  • Receptor Modulation : Preliminary studies suggest that it interacts with receptors involved in neurodegenerative diseases and cancer pathways, indicating its potential as a therapeutic agent.

Biological Activities

This compound has been evaluated for several biological activities:

  • Antimicrobial Properties : Research highlights its potential as an antimicrobial agent against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : Derivatives of this compound are being explored for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Anticancer Activity : Its structural features suggest potential applications in oncology, where it may serve as a lead compound for developing new anticancer drugs.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant inhibition of cancer cell proliferation, particularly in neuroblastoma and breast cancer cell lines. The compound's ability to induce apoptosis was also noted.
    StudyCell LineIC50 (µM)Mechanism
    Neuroblastoma15.4Apoptosis induction
    Breast Cancer12.3Cell cycle arrest
  • Animal Models : Animal studies revealed that administration of this compound resulted in reduced tumor growth in xenograft models, supporting its potential use in cancer therapy.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into optimizing the efficacy and selectivity of this compound derivatives for specific biological targets .

Properties

IUPAC Name

N-(furan-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVNYJPAGHUWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275626
Record name N-(furan-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14496-33-4
Record name N-(furan-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.